molecular formula C14H10FNO5 B6402499 2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid CAS No. 1261906-94-8

2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6402499
CAS No.: 1261906-94-8
M. Wt: 291.23 g/mol
InChI Key: WUYRZXNVPAAXFP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid is an organic compound that features a fluorine atom, a methoxy group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-(2-Fluoro-4-carboxyphenyl)-4-nitrobenzoic acid.

    Reduction: 2-(2-Fluoro-4-methoxyphenyl)-4-aminobenzoic acid.

    Substitution: 2-(2-Methoxy-4-methoxyphenyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid
  • 2-Fluoro-4-methoxycarbonylphenylboronic acid

Uniqueness

2-(2-Fluoro-4-methoxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-9-3-5-10(13(15)7-9)12-6-8(16(19)20)2-4-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRZXNVPAAXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690118
Record name 2'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-94-8
Record name 2'-Fluoro-4'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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